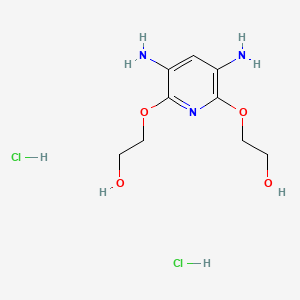

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

Beschreibung

Eigenschaften

IUPAC Name |

2-[3,5-diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4.2ClH/c10-6-5-7(11)9(16-4-2-14)12-8(6)15-3-1-13;;/h5,13-14H,1-4,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBDSKXBGFNFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)OCCO)OCCO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234956 | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-72-7 | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085679727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51T31YI47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of a plausible and robust synthetic route to obtain 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride. The synthesis is presented in three main stages, starting from a commercially available precursor. Each step is accompanied by a detailed protocol, mechanistic insights, and key considerations for successful execution in a laboratory setting.

I. Introduction and Strategic Approach

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine and its salts are complex pyridine derivatives with potential applications in medicinal chemistry and materials science. The strategic design of its synthesis hinges on a logical sequence of well-established organic transformations. The synthetic pathway outlined in this guide commences with 2,6-dichloro-3,5-dinitropyridine, a readily available starting material. The core strategy involves a sequential nucleophilic aromatic substitution (SNA r) to introduce the hydroxyethoxy side chains, followed by the reduction of the nitro groups to the corresponding amines, and finally, the formation of the dihydrochloride salt to enhance stability and solubility.

This multi-step synthesis is designed to be efficient and scalable, with each step building upon the previous one to construct the target molecule with high purity.

II. Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic strategy for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride.

III. Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the two chloride atoms from the pyridine ring with two equivalents of ethylene glycol. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups in the ortho and para positions to the chlorine atoms strongly activate the pyridine ring for nucleophilic attack.[1][2]

Reaction Scheme:

Caption: Nucleophilic aromatic substitution of 2,6-dichloro-3,5-dinitropyridine with ethylene glycol.

Experimental Protocol:

-

To a stirred solution of ethylene glycol (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in portions at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium salt of ethylene glycol.

-

Add a solution of 2,6-dichloro-3,5-dinitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine.

Causality and Experimental Choices:

-

Base: A strong base like sodium hydride is used to deprotonate the hydroxyl group of ethylene glycol, forming a more potent nucleophile (alkoxide).

-

Solvent: Anhydrous THF is a suitable aprotic solvent that can dissolve the reactants and will not interfere with the strong base.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with moisture from the air.

-

Temperature: Heating the reaction mixture is often necessary to overcome the activation energy for the substitution reaction.

Step 2: Reduction of 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine

The second step is the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of aromatic nitro groups.[3]

Reaction Scheme:

Caption: Catalytic hydrogenation of the dinitro intermediate to the diamine.

Experimental Protocol:

-

Dissolve the 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine. This product may be used in the next step without further purification if deemed sufficiently pure.

Causality and Experimental Choices:

-

Catalyst: 10% Pd/C is a highly effective and widely used catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction.

-

Hydrogen Source: Hydrogen gas is the reducing agent in this reaction.

-

Solvent: Ethanol and methanol are good solvents for the starting material and are compatible with the hydrogenation conditions.

-

Safety: Caution should be exercised when handling hydrogen gas and the pyrophoric Pd/C catalyst. The filtration step should be performed carefully to prevent ignition of the catalyst.

Step 3: Formation of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride

The final step is the formation of the dihydrochloride salt. This is achieved by treating the diamine free base with hydrochloric acid. The salt form often has improved stability, crystallinity, and aqueous solubility compared to the free base.[4][5][6]

Reaction Scheme:

Caption: Formation of the dihydrochloride salt.

Experimental Protocol:

-

Dissolve the crude or purified 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in a solvent like diethyl ether or isopropanol (2.0-2.2 equivalents) to the stirred solution of the diamine.

-

A precipitate of the dihydrochloride salt should form.

-

Continue stirring in the cold for a period of time to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.

-

Dry the product under vacuum to obtain the final 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride.

Causality and Experimental Choices:

-

Acid: Anhydrous HCl is used to prevent the introduction of water, which could affect the crystallinity and stability of the final salt.

-

Solvent: The choice of solvent is important to ensure that the free base is soluble, but the resulting hydrochloride salt is insoluble, thus allowing for its precipitation and isolation.

-

Stoichiometry: At least two equivalents of HCl are required to protonate both of the basic amino groups on the pyridine ring.

IV. Characterization and Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 2,6-Bis(2-hydroxyethoxy)-3,5-dinitropyridine | C9H11N3O8 | 289.20 | ¹H NMR: Signals corresponding to the pyridine ring proton, the methylene protons of the hydroxyethoxy groups. IR (cm⁻¹): Strong absorptions for N-O stretching of the nitro groups (~1530 and ~1350). MS (ESI): [M+H]⁺ or [M+Na]⁺ |

| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine | C9H15N3O4 | 229.23 | ¹H NMR: Upfield shift of the pyridine ring proton compared to the dinitro intermediate; appearance of broad signals for the amino protons. IR (cm⁻¹): Disappearance of the nitro group absorptions; appearance of N-H stretching bands for the amino groups (~3300-3500). MS (ESI): [M+H]⁺ |

| 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine Dihydrochloride | C9H17Cl2N3O4 | 302.15 | ¹H NMR: Further deshielding of the aromatic and aliphatic protons due to protonation. Elemental Analysis: Calculated vs. Found values for C, H, N, and Cl should be in close agreement. |

V. Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

-

2,6-Dichloro-3,5-dinitropyridine: Potentially toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle with care, and do not allow the catalyst to dry out completely during filtration.

-

Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks.

-

Anhydrous Hydrogen Chloride (HCl): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

VI. Conclusion

The synthesis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride can be reliably achieved through a three-step sequence involving nucleophilic aromatic substitution, catalytic hydrogenation, and salt formation. This guide provides a robust and detailed protocol based on established chemical principles. Careful execution of each step, with attention to reaction conditions and safety precautions, is paramount for the successful synthesis of this target molecule. The provided analytical data expectations will aid in the characterization and confirmation of the desired product.

VII. References

-

BenchChem. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Application Notes and Protocols.

-

Chen, Y., Ge, X., Yao, C., & Qian, G. (2022). Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research.

-

Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp.

-

Oka, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

-

ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2020). Directed nucleophilic aromatic substitution reaction. Chemical Communications.

-

Google Patents. (2021). Novel processes for preparing a diaminopyrimidine derivative or acid addition salt thereof. US20210206746A1.

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

-

Gsrs. (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution.

-

PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.

-

ResearchGate. (2012). How to make a salt of a novel compound?

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

PubChem. (n.d.). 2,6-Diaminopyridine.

-

Khan Academy. (2019). Nucleophilic aromatic substitutions.

-

European Patent Office. (n.d.). A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. EP 0825985 B1.

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I.

-

Semantic Scholar. (n.d.). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor.

-

Google Patents. (1999). Process for preparing pyridine-2,6-diamines. US5939553A.

-

PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors.

-

PubChem. (n.d.). 2,6-Diamino-3,5-dinitropyrazine.

-

Google Patents. (n.d.). Synthesis method of 2,6-dichloropyridine. CN104478794A.

-

PubChem. (n.d.). 2,6-Diaminopyridine-3,5-dicarbonitrile.

-

European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine hydrochloride (HCl). As a Senior Application Scientist, this document synthesizes available data with reasoned scientific insights to offer a practical resource for researchers and developers in the pharmaceutical and chemical industries. Given the limited direct literature on this specific molecule, this guide leverages data from structurally analogous compounds to project a likely profile of its synthesis, reactivity, and potential applications.

Introduction: A Molecule of Interest

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted diaminopyridine derivative. The presence of two primary amine groups, two hydroxyethoxy side chains, and the pyridine core suggests a molecule with a rich chemical landscape, poised for applications ranging from medicinal chemistry to materials science. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for many biological and chemical applications.

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The amino and hydroxyethoxy substituents introduce further opportunities for molecular interactions and derivatization, making this compound a compelling candidate for further investigation.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | PubChem[1][2] |

| Molecular Weight | 302.15 g/mol | PubChem[1] |

| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | PubChem[1] |

| CAS Number | 85679-72-7 | PubChem[1] |

| Appearance | Not specified; likely a crystalline solid. | Inferred |

| Solubility | Expected to be soluble in water. | Inferred from HCl salt form |

Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.

Step-by-Step Experimental Protocol (Hypothesized)

The following protocol is a suggested starting point for the synthesis of the target compound. Optimization of each step is recommended to achieve desired yields and purity.

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: The electron-withdrawing nature of the chlorine atoms deactivates the pyridine ring, requiring strong nitrating conditions to introduce nitro groups at the 3 and 5 positions.

-

Procedure:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,6-dichloropyridine while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3,5-dinitropyridine.

-

Step 2: Nucleophilic Aromatic Substitution with Ethylene Glycol

-

Rationale: The nitro groups further activate the chlorine atoms for nucleophilic aromatic substitution. Ethylene glycol, in the presence of a base, will displace the chlorine atoms.

-

Procedure:

-

Dissolve 2,6-dichloro-3,5-dinitropyridine in an excess of ethylene glycol.

-

Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,6-bis(2-hydroxyethoxy)-3,5-dinitropyridine.

-

Step 3: Reduction of the Nitro Groups

-

Rationale: The dinitro compound is reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 2,6-bis(2-hydroxyethoxy)-3,5-dinitropyridine in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability and aqueous solubility.

-

Procedure:

-

Dissolve the crude 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

-

The hydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain 2,6-bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.

-

Reactivity and Stability

Direct stability and reactivity data for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl are not available. However, insights can be drawn from the structurally similar compound, 2,6-Dimethoxy-3,5-pyridinediamine HCl, which is used as an oxidative hair coloring agent.[3]

-

Stability: The dimethoxy analogue shows degradation in various solutions over time, suggesting that the title compound may also be susceptible to degradation, particularly in solution.[3] It is recommended to store the compound in a cool, dry, and dark place. Solutions should be prepared fresh for optimal results.

-

Reactivity: The primary amino groups are expected to be the most reactive sites, susceptible to reactions such as acylation, alkylation, and diazotization. The hydroxyl groups on the ethoxy chains can undergo esterification and etherification reactions. The pyridine nitrogen can act as a base and a nucleophile.

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive sites on 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine.

Potential Applications in Drug Development

The structural features of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl suggest several potential applications in drug discovery and development:

-

Scaffold for Library Synthesis: The multiple reactive handles (amino and hydroxyl groups) make it an excellent scaffold for combinatorial chemistry to generate libraries of new chemical entities for high-throughput screening.

-

Fragment-Based Drug Discovery: The core structure can serve as a fragment for screening against various biological targets. The hydroxyethoxy groups can provide vectors for fragment growth.

-

Metal Chelating Agents: The pyridine nitrogen and adjacent amino groups could potentially act as a chelating moiety for metal ions, which is relevant in the design of certain types of therapeutic or diagnostic agents.

Safety and Handling

Based on a generic safety data sheet, the following precautions are recommended.[4] It is important to note that toxicological properties have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a molecule with significant potential for further research and development. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and exploration of its chemical properties. The proposed synthetic route is logical and based on well-established chemical principles. The insights into its reactivity and potential applications, drawn from its structural features and analogous compounds, should serve as a valuable starting point for any researcher interested in this promising chemical entity.

References

-

Scientific Committee on Consumer Products (SCCP). (2005). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl: Properties, Inferred Mechanism of Action, and Research Protocols

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a compound of interest in industrial and research settings. Due to the limited publicly available data on its specific biological mechanism of action, this document synthesizes existing chemical and safety information to infer a probable mechanism, particularly in the context of its application as a hair dye precursor. Furthermore, this guide proposes detailed experimental protocols for researchers and scientists to elucidate its precise molecular interactions and to explore its potential in other applications. This whitepaper is intended for drug development professionals and researchers seeking to understand and potentially utilize this compound.

Introduction and Chemical Profile

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a substituted pyridine derivative. Its structure, featuring a central pyridine ring with two amine and two hydroxyethoxy substituents, suggests a molecule with potential for hydrogen bonding and reactivity, particularly in oxidation-reduction reactions.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₇Cl₂N₃O₄ | [1] |

| Molecular Weight | 302.15 g/mol | [1] |

| CAS Number | 85679-72-7 | [1] |

| IUPAC Name | 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride | [1] |

| Synonyms | UNII-51T31YI47U, 51T31YI47U | [1] |

The presence of amine groups on the pyridine ring makes it an analogue of other diamino pyridines, a class of compounds with various industrial and a limited number of pharmaceutical applications. The hydrochloride salt form suggests it is handled in a more stable, water-soluble state.

Inferred Mechanism of Action: An Oxidative Dye Precursor

The proposed mechanism involves a chemical transformation initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. This process can be broken down into the following key stages:

-

Oxidation: The primary amine groups on the pyridine ring are oxidized. This is the rate-limiting step and is crucial for the subsequent coupling reactions.

-

Coupling: The oxidized intermediate is a highly reactive species that rapidly couples with other precursor molecules (couplers) to form larger, complex chromophores.

-

Color Formation and Trapping: These newly formed, larger dye molecules are trapped within the hair shaft, resulting in a long-lasting color.

This mechanism is analogous to that of other oxidative hair dye components, such as a related compound, 2,6-dimethoxy-3,5-pyridinediamine HCl, which has been reviewed for its safety in hair dye formulations.[3]

Hypothetical Signaling Pathway in Hair Dyeing

Caption: Proposed oxidative reaction workflow for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in hair dyeing.

Methodologies for Elucidating the Mechanism of Action

For researchers aiming to formally characterize the mechanism of action of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, a multi-faceted approach is recommended. The following experimental protocols provide a framework for such an investigation.

In Vitro Characterization of Oxidative Coupling

Objective: To confirm the compound's ability to undergo oxidative coupling and form colored products.

Protocol:

-

Preparation of Reaction Solutions:

-

Prepare a 1% (w/v) solution of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl in a buffered aqueous solution at pH 9.0.

-

Prepare a 1% (w/v) solution of a known color coupler (e.g., resorcinol, m-aminophenol) in the same buffer.

-

Prepare a 6% hydrogen peroxide solution.

-

-

Reaction Initiation:

-

Mix equal volumes of the precursor and coupler solutions.

-

Add the hydrogen peroxide solution to initiate the reaction.

-

-

Analysis:

-

Monitor the reaction mixture for color change over time.

-

Use UV-Vis spectrophotometry to record the absorption spectrum of the resulting solution at various time points to identify the λmax of the formed chromophore.

-

Employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) to separate and identify the reaction products.

-

Rationale: This experiment directly tests the hypothesis that the compound acts as an oxidative dye precursor. The identification of larger, colored molecules post-reaction would provide strong evidence for this mechanism.

Workflow for In Vitro Oxidative Coupling Analysis

Caption: Step-by-step workflow for the in-vitro analysis of oxidative coupling.

Potential for Broader Applications and Future Research

While the primary inferred application is in cosmetics, the chemical structure of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl may present opportunities in other fields. The presence of nucleophilic amine groups and a pyridine core, a common scaffold in medicinal chemistry, suggests that this compound could serve as a starting material for the synthesis of novel small molecules.

Potential Research Avenues:

-

Medicinal Chemistry: The diamino pyridine scaffold could be modified to explore potential interactions with biological targets. For example, some aminopyridines have been investigated for their activity as ion channel modulators or kinase inhibitors.

-

Materials Science: The ability of the molecule to participate in polymerization reactions could be explored for the development of novel polymers with specific optical or electronic properties.

Safety and Handling

According to available safety data sheets, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl should be handled with care. It is advised to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[2] For detailed handling and safety information, consulting the full Safety Data Sheet (SDS) is mandatory.

Conclusion

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a chemical compound with a clear, albeit inferred, mechanism of action within the cosmetics industry as an oxidative hair dye precursor. The lack of extensive public research presents a significant opportunity for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to formally characterize its properties and to explore its potential beyond its current applications. As with any chemical compound, a thorough understanding of its reactivity and safety profile is paramount for its responsible use in research and development.

References

- 2,6-BIS(2-HYDROXYETHOXY)-3,5-PYRIDINEDIAMINE HCl Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZ8xK5_SZaj1ZCIDl0fxsPM9Mx7SijeL6i_0nMdhUZTKTt4E7h_huGrbROfBVbErGdNWDprljlB7O79_rL42FeFJ13iUG-GYFyxRBuBNGsup9kWSOpJ3DmeGb-oV82-SCtH6GOlke7EPwlP9apkt_ZJBRO47qTxHQZ0rXinkrAWITuSSs09E7OfB1lV3qMG442l6lvKun]

- 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl | C9H17Cl2N3O4 | CID 70516185 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0srZY-G0KBx9lQvguSX4SuIEw62M6fEQHvpzIZo9hhdjBIBgjpWtPkIlJq6QxAr3n2diaRp2KoeDrLozb3g9SrZO9dzLN6IRTuLL1jPUqux3rJyDKbVfZNHFwURI0tv8qgcwWrv-LbJDtriW3qZmmnFlIgSqQzuZkW957BtYB6OFS67JMnRgj9YQPMlnfhDQnKiWQ]

- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl - European Commission. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7VfMRgDP5EL_wOakQDEW7p_ajw4ubN09n49GBGV1okCYB6vVpcbjzmXTGetbK1zts89q4ZpTgzNQuDg0WDDbiv8mTd-pN4jkXQjEpYEHRMQV0JgdZldYEgh88tmEKRXv0c2v5AttOpI4cey6A687Hc5-jdsfzO_ISbye5hRYfAL0j9A=]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl (IUPAC Name: 2-[[3,5-diamino-6-(2-hydroxyethoxy)-2-pyridinyl]oxy]ethanol;dihydrochloride), a substituted pyridinediamine with potential applications in pharmaceutical and materials science.[1] In the absence of publicly available experimental spectra, this guide leverages predicted spectroscopic data to provide a detailed framework for the structural elucidation of this molecule. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. Each section includes a detailed, field-proven experimental protocol, a presentation of the predicted data, and an in-depth interpretation to guide researchers in their own analytical endeavors.

Introduction

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is a polar, aromatic organic compound with a molecular formula of C₉H₁₇Cl₂N₃O₄ and a molecular weight of 302.15 g/mol .[1] Its structure, featuring a highly substituted pyridine core with two primary amine groups and two hydroxyethoxy side chains, suggests a range of potential chemical and biological activities. Accurate structural confirmation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide serves as a practical reference for scientists, providing the foundational knowledge and detailed protocols necessary to characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl.

Materials:

-

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; D₂O is a good starting point due to the compound's salt form, though DMSO-d₆ can also be used and will allow for the observation of exchangeable protons (NH₂ and OH).

-

Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

-

-

Caption: A generalized workflow for acquiring NMR spectra.

Predicted ¹H NMR Data and Interpretation

The following data was predicted for the free base form of the molecule using online prediction tools and serves as a guide for interpretation.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~6.5 - 7.0 | Singlet | 1H | Pyridine C4-H |

| b | ~4.0 - 4.5 | Broad Singlet | 4H | -NH₂ |

| c | ~4.2 - 4.4 | Triplet | 4H | -O-CH₂-CH₂-OH |

| d | ~3.7 - 3.9 | Triplet | 4H | -O-CH₂-CH₂-OH |

| e | ~4.8 - 5.2 | Broad Singlet | 2H | -OH |

Interpretation:

-

Aromatic Region: A single peak is expected in the aromatic region (signal a ), corresponding to the proton at the C4 position of the pyridine ring. Its downfield shift is characteristic of protons on an electron-rich aromatic ring.

-

Amine Protons: The two primary amine groups (signal b ) are expected to give a broad singlet. In D₂O, this signal would disappear due to deuterium exchange. In a non-protic solvent like DMSO-d₆, it would be observable.

-

Hydroxyethoxy Side Chains: The two equivalent hydroxyethoxy side chains give rise to two triplets (signals c and d ). The protons on the carbons adjacent to the pyridine ring's oxygen atoms (-O-CH₂ -CH₂-OH) are expected to be more deshielded and appear further downfield (signal c ) than the protons on the carbons bearing the hydroxyl groups (-O-CH₂-CH₂ -OH, signal d ).

-

Hydroxyl Protons: The hydroxyl protons (signal e ) would appear as a broad singlet, which would also be subject to deuterium exchange in D₂O.

Caption: Predicted ¹H NMR assignments for the molecule.

Predicted ¹³C NMR Data and Interpretation

The following data was predicted for the free base form of the molecule.[4][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine

| Predicted Chemical Shift (ppm) | Assignment |

| ~155 - 160 | C2, C6 |

| ~135 - 140 | C3, C5 |

| ~100 - 105 | C4 |

| ~68 - 72 | -O-CH₂ -CH₂-OH |

| ~60 - 64 | -O-CH₂-CH₂ -OH |

Interpretation:

-

Pyridine Carbons: Due to the molecule's symmetry, only three signals are expected for the pyridine ring carbons. The carbons directly attached to the oxygen atoms (C2 and C6) are the most deshielded. The carbons bonded to the amine groups (C3 and C5) will appear at a slightly upfield position. The C4 carbon, bonded to a hydrogen, will be the most shielded of the ring carbons.

-

Side Chain Carbons: The two carbons of the hydroxyethoxy side chains will be distinct. The carbon adjacent to the ring's oxygen (-O-CH₂ -CH₂-OH) is expected at a lower field than the terminal carbon bearing the hydroxyl group (-O-CH₂-CH₂ -OH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Materials:

-

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample (solid)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Isopropyl alcohol and laboratory wipes for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft wipe moistened with isopropyl alcohol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, raise the press, remove the sample, and clean the ATR crystal thoroughly.

-

Caption: A simplified workflow for FT-IR analysis using an ATR accessory.

Predicted IR Data and Interpretation

The following vibrational frequencies are predicted based on the functional groups present in the molecule.[8][9][10][11][12]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch | Hydroxyl groups (-OH) |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| 1650 - 1580 | Medium | N-H bend | Primary amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretch | Pyridine ring |

| 1300 - 1200 | Strong | C-O stretch | Aryl ether |

| 1150 - 1050 | Strong | C-O stretch | Alcohol |

Interpretation:

-

O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): This region will be dominated by a broad, strong absorption from the O-H stretching of the two hydroxyl groups, likely showing evidence of hydrogen bonding.[7] Superimposed on this broad band, two sharper peaks characteristic of the symmetric and asymmetric N-H stretching of the primary amine groups are expected.[9][12]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ will correspond to the aromatic C-H stretch of the pyridine ring. More intense peaks just below 3000 cm⁻¹ will arise from the C-H stretching of the aliphatic methylene (-CH₂-) groups in the side chains.

-

Fingerprint Region (below 1650 cm⁻¹): This region will contain a wealth of information. Key expected peaks include the N-H bending vibration of the primary amines, characteristic C=C and C=N stretching vibrations of the pyridine ring, and strong C-O stretching bands from both the aryl ether linkages and the primary alcohol functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and other conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

Materials:

-

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample

-

Spectroscopic grade solvent (e.g., water, methanol, or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200 - 400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

Caption: A standard procedure for acquiring a UV-Vis spectrum.

Predicted UV-Vis Absorption and Interpretation

The UV-Vis spectrum of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits absorption bands around 250-270 nm.[13] The presence of strong electron-donating groups (two amino groups and two alkoxy groups) will cause a significant bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Expected Absorption:

-

λ_max: A strong absorption maximum is predicted to be in the range of 280 - 320 nm . This is due to the π → π* transitions within the highly substituted, electron-rich aromatic system. The lone pairs on the nitrogen and oxygen atoms extend the conjugation, lowering the energy gap for these transitions.[14]

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] Electrospray ionization (ESI) is a "soft" ionization technique that is ideal for polar molecules like the one , as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1][16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Materials:

-

2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl sample

-

HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

-

Formic acid (for promoting protonation)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in the chosen solvent.

-

Add a small amount of formic acid (e.g., 0.1% by volume) to the solution to facilitate the formation of the [M+H]⁺ ion.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimal values for the analyte and solvent system.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

-

Predicted Mass Spectrum and Interpretation

The parent compound, 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine, has a molecular formula of C₉H₁₅N₃O₄.

-

Monoisotopic Mass of the Free Base: 229.1063 g/mol

-

Predicted Ion: In positive mode ESI-MS, the primary observed ion would be the protonated molecule, [M+H]⁺.

-

Theoretical m/z of [M+H]⁺: The exact mass of the [M+H]⁺ ion (C₉H₁₆N₃O₄⁺) is calculated to be 230.1141 .[17][18][19][20][21]

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₁₆N₃O₄⁺ | 230.1141 |

Interpretation: The observation of a prominent ion at m/z 230.1141 in a high-resolution mass spectrum would provide strong evidence for the elemental composition of the molecule. The isotopic pattern of this peak should also match the theoretical distribution for a molecule containing nine carbon atoms. This data is crucial for confirming the molecular formula.

Conclusion

The comprehensive spectroscopic analysis of 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl, as outlined in this guide, provides a robust framework for its structural confirmation and characterization. While the data presented is based on computational predictions, it offers a detailed and scientifically grounded expectation for experimental results. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amines, alcohols, and the aromatic ether system), UV-Vis spectroscopy probes the electronic nature of the chromophore, and high-resolution mass spectrometry unequivocally determines the elemental composition. By following the detailed protocols and interpretative guidance provided herein, researchers and drug development professionals can confidently characterize this molecule and ensure its identity and purity for their intended applications.

References

- PubChem. (n.d.). 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine HCl. National Center for Biotechnology Information.

- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- nmrdb.org. (n.d.). Simulate and predict NMR spectra.

- ChemAxon. (n.d.). NMR Predictor.

- ACD/Labs. (n.d.). NMR Prediction.

- Ng, K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-14.

- Cheminfo.org. (n.d.). IR spectra prediction.

- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives.

- Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version.

- Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.

- Cheminfo.org. (n.d.). Infrared spectra prediction.

- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- ACS Publications. (2011, May 27). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry.

- St. Olaf College. (n.d.). Exact mass calculater.

- ResearchGate. (n.d.). UV-spectrum of pyridine.

- Beloit College. (n.d.). Experimental Procedure.

- SpringerLink. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.

- Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.

- NMRium. (n.d.). Predict NMR spectra.

- JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. YouTube.

- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.

- MolView. (n.d.). Spectroscopy.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- BMRB. (n.d.). Molecular Mass Calculator.

- PROSPRE. (n.d.). 1H NMR Predictor.

- ResearchGate. (2023, July 15). How to predict IR Spectra?.

- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.

- ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives.

- The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator.

- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Wikipedia. (n.d.). Electrospray ionization.

- RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

- Duke University. (2002). Introduction to NMR spectroscopy of proteins.

- SCIEX. (2025, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube.

- Valencia College. (n.d.).

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Wesleyan University. (n.d.).

- EndMemo. (n.d.).

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Visualizer loader [nmrdb.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR spectra prediction [cheminfo.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin | Springer Nature Link [link.springer.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

- 18. Exact mass calculater [stolaf.edu]

- 19. Molecular Mass Calculator [bmrb.io]

- 20. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 21. Molecular Weight Calculator (Molar Mass) [calculator.net]

A Technical Guide to the Research Applications of 3,3'-Diindolylmethane (DIM)

Executive Summary: This guide provides an in-depth technical overview of 3,3'-Diindolylmethane (DIM), a compound of significant interest in biomedical research and drug development. Initially, a clarification is made regarding the provided CAS number 85679-72-7, which is registered to 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride, a compound with limited available research data. The vast body of scientific literature pertinent to the user's specified audience and application focuses on 3,3'-Diindolylmethane (DIM), which is registered under CAS number 1968-05-4.[1][2][3][4][5][6] This document proceeds under the expert assumption that DIM is the compound of interest and is structured to provide a comprehensive exploration of its properties, mechanisms of action, and diverse therapeutic applications.

Introduction and CAS Number Clarification

The Chemical Abstracts Service (CAS) registry number 85679-72-7 identifies the compound 2,6-Bis(2-hydroxyethoxy)-3,5-pyridinediamine dihydrochloride . A thorough review of scientific literature reveals a scarcity of research applications for this specific molecule.

Conversely, a significant and expanding body of research exists for 3,3'-Diindolylmethane (DIM) , a natural phytochemical with the CAS number 1968-05-4 .[1][2][3][4][5][6] DIM is a primary metabolite of Indole-3-carbinol (I3C), a compound abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[6][7][8] Given its well-documented anti-inflammatory, antiproliferative, and chemopreventive properties, DIM is a subject of intense investigation for its therapeutic potential.[7] This guide will focus exclusively on DIM to provide a resource of maximal value to the research and drug development community.

Physicochemical Properties and Natural Origin

DIM is formed in the acidic environment of the stomach through the condensation of two molecules of its precursor, I3C.[8][9][10] This conversion is critical, as DIM is more stable and biologically active than I3C.[9]

| Property | Value |

| CAS Number | 1968-05-4[1][2][3][6] |

| Molecular Formula | C₁₇H₁₄N₂[1][2][3] |

| Molecular Weight | 246.31 g/mol [1][2][3] |

| Appearance | Off-white to pale pink crystalline powder |

| Solubility | Insoluble in water; soluble in organic solvents like acetone |

| Natural Sources | Metabolite of Indole-3-carbinol from cruciferous vegetables (broccoli, Brussels sprouts, kale, cauliflower).[6][7][9] |

Bioavailability and Pharmacokinetics

A significant challenge in the clinical application of DIM is its poor oral bioavailability, attributed to its lipophilic nature and low aqueous solubility.[11] Research has shown that crystalline DIM has limited absorption.[11] Consequently, various formulations, such as absorption-enhanced microencapsulated DIM (BR-DIM) and self-microemulsifying drug delivery systems (SMEDDS), have been developed to improve its systemic delivery.[12][13]

Pharmacokinetic studies in humans have demonstrated that after oral administration, DIM undergoes significant phase 1 and phase 2 metabolism, leading to the formation of hydroxylated, sulfated, and glucuronidated metabolites that are detectable in plasma and urine.[14][15] A single-dose study of absorption-enhanced DIM showed that doses up to 200 mg are well-tolerated.[12]

Core Research Applications and Mechanisms of Action

DIM's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways that are critical in the pathogenesis of various diseases, most notably cancer.[10]

Oncology

DIM has demonstrated potent anti-cancer activity across a wide range of malignancies, including breast, prostate, pancreatic, colon, and lung cancers.[9] Its multimodal action targets cell proliferation, apoptosis, angiogenesis, and metastasis.

-

Hormone-Dependent Cancers: In breast and prostate cancers, DIM exhibits anti-hormonal properties. It modulates estrogen metabolism, promoting the formation of the less estrogenic 2-hydroxyestrone (2-OHE1) over the more proliferative 16α-hydroxyestrone (16α-OHE1).[7] Furthermore, DIM acts as a potent androgen receptor (AR) antagonist, contributing to the inhibition of prostate cancer cell proliferation.[4][7]

-

Drug-Resistant Cancers: DIM has shown efficacy in inhibiting the growth of drug-resistant cancer cells, including those expressing Epidermal Growth Factor Receptor (EGFR) mutants.[16] It can also overcome drug resistance in certain tumor types, suggesting its potential use in combination therapies.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: DIM induces programmed cell death (apoptosis) in cancer cells by modulating the expression of Bcl-2 family proteins and down-regulating survival proteins like survivin.[7][16] It also causes cell cycle arrest, often at the G1 phase, by increasing the expression of cell cycle inhibitors like p21.[16][17]

Human Papillomavirus (HPV)-Related Conditions

DIM has been investigated for its therapeutic effects on cervical dysplasia, a precursor to cervical cancer caused by high-risk HPV types.[18] Studies in K14-HPV16 transgenic mice have shown that dietary DIM can completely suppress the development of cervical cancer.[19][20] The mechanism involves DIM's ability to inhibit the expression of viral oncoproteins E6 and E7, thereby restoring the function of tumor suppressor proteins like p53.[18][20]

Immunomodulation

DIM has been identified as a potent stimulator of the immune system.[21][22] It can induce the proliferation of splenocytes, stimulate the production of cytokines such as interferon-gamma (IFN-γ), IL-6, and IL-12, and enhance mucosal immune responses.[21] This immunomodulatory activity may contribute to its overall anti-cancer effects.[21]

Deep Dive into Molecular Signaling Pathways

DIM's pleiotropic effects are a result of its interaction with a complex network of intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

DIM is a well-characterized agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][23][24] The interaction between DIM and AhR is complex and context-dependent.

-

Anti-estrogenic Effects: In breast cancer cells, DIM-activated AhR can lead to the degradation of the estrogen receptor alpha (ERα), thereby suppressing estrogen-driven proliferation.[25]

-

Immune Regulation: AhR activation by DIM plays a crucial role in immune cell differentiation, particularly in promoting the development of regulatory T cells (Tregs), which can help resolve inflammation, as seen in models of ulcerative colitis.[24]

-

Metabolic Regulation: DIM has been shown to ameliorate metabolic dysfunction-associated fatty liver disease by activating AhR, which in turn suppresses p38 MAPK signaling to reduce lipid accumulation and inflammation.[23]

Caption: DIM activates the Aryl Hydrocarbon Receptor (AhR) pathway.

PI3K/Akt/mTOR and MAPK Pathways

DIM is a potent inhibitor of key survival and proliferation pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR: DIM has been shown to inactivate the PI3K/Akt pathway, a central node in cell growth, survival, and metabolism.[26][27] This inactivation leads to downstream effects such as decreased cell proliferation and induction of apoptosis, particularly in leukemia and prostate cancer cells.[7][27]

-

MAPK Pathways: DIM differentially modulates the mitogen-activated protein kinase (MAPK) cascades. It can inhibit the pro-proliferative ERK1/2 pathway while activating the stress-activated p38 MAPK and JNK pathways, which often leads to cell cycle arrest or apoptosis.[16][23][28]

Experimental Protocols: A Practical Guide

To provide actionable insights for laboratory professionals, this section details a standard protocol for assessing the impact of DIM on protein expression in cancer cells.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to determine if DIM treatment inhibits the activation of the pro-survival Akt pathway in a cancer cell line (e.g., PC-3 prostate cancer cells).

Objective: To measure the levels of phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) in cell lysates following DIM treatment.

Materials:

-

PC-3 cells

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

3,3'-Diindolylmethane (DIM), dissolved in DMSO to create a stock solution

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of DIM (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Transfer:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total Akt and then β-actin to ensure equal protein loading.

-

Quantify band intensities using densitometry software. Analyze the ratio of p-Akt to total Akt.

-

Caption: A standard workflow for Western Blot analysis.

Summary of Clinical Evidence

While preclinical data are robust, human clinical trials are ongoing to fully establish the efficacy and safety of DIM.

| Trial Focus | Population | Key Findings / Outcome | Reference |

| Pharmacokinetics | Healthy Volunteers | Single doses up to 200mg well-tolerated; Cmax not increased at 300mg vs 200mg. | [12] |

| Estrogen Metabolism | Postmenopausal women with history of early-stage breast cancer | DIM supplementation significantly increased the urinary 2OHE1/16α-OHE1 ratio, indicating a shift to a less estrogenic profile. | [7] |

| Cervical Dysplasia | Women with low-grade cervical cytological abnormalities | Studies have shown mixed results, with some indicating a benefit in reversing dysplasia while others found no significant effect compared to placebo. | [7] |

| Prostate Cancer | Patients with castration-resistant prostate cancer | Daily supplementation showed potential benefits by inhibiting the androgen receptor. | [7] |

Conclusion and Future Directions

3,3'-Diindolylmethane is a compelling phytochemical with a broad spectrum of biological activities relevant to drug development. Its ability to modulate multiple, critical signaling pathways—including AhR, PI3K/Akt, and MAPK—underpins its potential as a chemopreventive and therapeutic agent, particularly in oncology and for HPV-related diseases. Future research must focus on overcoming its bioavailability challenges through advanced drug delivery systems and conducting large-scale, randomized controlled trials to validate its clinical efficacy and establish optimal dosing regimens. The continued exploration of DIM and its derivatives holds significant promise for the development of novel, targeted therapies.

References

-

Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694–705. [Link]

-

Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. OSTI.GOV. [Link]

-

Maier, M. L., Siddens, L. K., Uesugi, S. L., Choi, J., Leonard, S. W., Pennington, J. M., Tilton, S. C., Smith, J. N., Ho, E., Chow, H. H. S., Nguyen, B. D., Kolluri, S. K., & Williams, D. E. (2021). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694–705. [Link]

-

PCCA. (n.d.). DIINDOLYLMETHANE (3,3). Retrieved January 21, 2026, from [Link]

-

Amare, D. E. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Nutrition and Dietary Supplements, 12, 125–142. [Link]

-

CAS. (n.d.). 3,3′-Diindolylmethane. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

Dr. Shel Wellness & Aesthetic Center. (2016, February 3). Women's Health & Diindolylmethane (DIM). [Link]

-

Memorial Sloan Kettering Cancer Center. (2023, December 15). Diindolylmethane. [Link]

-

Wikipedia. (n.d.). 3,3'-Diindolylmethane. Retrieved January 21, 2026, from [Link]

-

Minich, D. M., & Bland, J. S. (2007). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition reviews, 65(6 Pt 1), 259–267. [Link]

-

Zhang, W. W., Feng, Z., & Narod, S. (2014). Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia. Journal of biomedical research, 28(5), 339–348. [Link]

-

Ahmad, A., Ali, S., Wang, Z., Ali, A. S., El-Rayes, B. F., Sarkar, F. H., & Philip, P. A. (2013). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PLoS ONE, 8(6), e65875. [Link]

-

Hu, J., Deng, M., Li, Y., Liang, Y., Han, Y., Chen, Y., & Chen, Y. (2025). 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. Nutrients, 17(10), 1681. [Link]

-

Sargis, R. M., Johnson, D. N., & Medlock, K. L. (2023). Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells. International Journal of Molecular Sciences, 24(19), 14755. [Link]

-

LeRoy, N. (2020, December 3). What is DIM and I3C and should you take them for HPV? [Video]. YouTube. [Link]

-

DUTCH Test. (n.d.). DIM Mechanism of Action & Estrogen Metabolic Pathway*. [Link]

-

Sepkovic, D. W., Stein, J., Carlisle, A. D., Ksieski, H. B., Auborn, K., Raucci, L., Nyirenda, T., & Bradlow, H. L. (2011). Results from a dose-response study using 3,3'-diindolylmethane in the K14-HPV16 transgenic mouse model: cervical histology. Cancer prevention research (Philadelphia, Pa.), 4(6), 888–894. [Link]

-

Xue, L., Pestka, J. J., Li, M., Firestone, G. L., & Bjeldanes, L. F. (2008). 3,3'-Diindolylmethane stimulates murine immune function in vitro and in vivo. The Journal of nutritional biochemistry, 19(5), 336–344. [Link]

-

Gao, N., Cheng, S., Wang, Z., Wu, X., Zhang, Y., & Ju, Y. (2023). 3, 3'-diindolylmethane, a natural aryl hydrocarbon receptor agonist, alleviates ulcerative colitis by enhancing "glycolysis-lactate-STAT3″ and TIP60 signals-mediated Treg differentiation. Molecular immunology, 163, 107–120. [Link]

-

Khan, S., & Li, Y. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer agents in medicinal chemistry, 13(7), 1002–1013. [Link]

-

Reed, G. A., Sunega, J. M., Sullivan, D. K., Gray, J. C., Mayo, M. S., Crowell, J. A., & Hurwitz, A. (2008). Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 17(10), 2619–2624. [Link]

-

Xue, L., Pestka, J. J., Li, M., Firestone, G. L., & Bjeldanes, L. F. (2008). 3,3′-Diindolylmethane Stimulates Murine Immune Function In Vitro and In Vivo. The Journal of nutritional biochemistry, 19(5), 336–344. [Link]

-

Anderton, M. J., Manson, M. M., & Stoner, G. D. (2013). Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon?. EPMA journal, 4(1), 24. [Link]

-

Hu, J., Deng, M., Li, Y., Liang, Y., Han, Y., Chen, Y., & Chen, Y. (2025). 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. Nutrients, 17(10), 1681. [Link]

-

Gao, N., Cheng, S., Wang, Z., Wu, X., Zhang, Y., & Ju, Y. (2012). 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLoS ONE, 7(1), e30425. [Link]

-

WebMD. (2024, April 22). Health Benefits of DIM (Diindolylmethane). [Link]

-

Chen, D. Z., Qi, M., Auborn, K. J., & Carter, T. H. (2001). Diindolylmethane Inhibits Cervical Dysplasia, Alters Estrogen Metabolism and Enhances Immune Response in The K14-HPV16 Transgenic Mouse Model. Cancer Research, 61(13), 5112–5120. [Link]

-

Zhang, S., Li, Y., & Wang, Y. (2020). Diindolylmethane modulates aryl hydrocarbon receptor of esophageal squamous cell carcinoma to reverse epithelial-mesenchymal transition through repressing RhoA/ROCK1-mediated COX2/PGE2 pathway. Journal of Experimental & Clinical Cancer Research, 39(1), 107. [Link]

-

Sepkovic, D. W., Stein, J., Carlisle, A. D., Ksieski, H. B., Auborn, K., Raucci, L., Nyirenda, T., & Bradlow, H. L. (2011). Results from a Dose–Response Study Using 3,3′-Diindolylmethane in the K14-HPV16 Transgenic Mouse Model: Cervical Histology. Cancer Prevention Research, 4(6), 888–894. [Link]

-

IITRI. (n.d.). Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS). [Link]

-

Sepkovic, D. W., Raucci, L., & Bradlow, H. L. (2014). Evaluation of 3,3'-Diindolylmethane with Gardasil Quadrivalent HPV Vaccine in K14-HPV16-Transgenic Mice Cervical Histology. In Vivo, 28(3), 305–309. [Link]

-

Callero, M. A., & Loaiza-Pérez, A. I. (2011). Toxic and Chemopreventive Ligands Preferentially Activate Distinct Aryl Hydrocarbon Receptor Pathways: Implications for Cancer Prevention. Cancer Prevention Research, 4(6), 903–910. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. DIINDOLYLMETHANE (3,3) - PCCA [pccarx.com]

- 3. 3,3 -Diindolylmethane = 98 HPLC 1968-05-4 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 7. mskcc.org [mskcc.org]

- 8. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative preclinical pharmacokinetics study of 3,3′-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-dose pharmacokinetics and tolerability of absorption-enhanced 3,3'-diindolylmethane in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iitri.org [iitri.org]

- 14. 3,3’-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans (Journal Article) | OSTI.GOV [osti.gov]

- 15. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]